molecular formula C26H24N2O4S B2773168 6-Methoxy-12-(2-methoxybenzoyl)-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione CAS No. 688749-91-9

6-Methoxy-12-(2-methoxybenzoyl)-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione

Cat. No.: B2773168
CAS No.: 688749-91-9
M. Wt: 460.55
InChI Key: MGCNNCJSDDXHFP-UHFFFAOYSA-N
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Properties

IUPAC Name

(6-methoxy-9-methyl-10-phenyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-12-yl)-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S/c1-26-16-20(18-13-9-15-22(31-3)23(18)32-26)27(24(29)19-12-7-8-14-21(19)30-2)25(33)28(26)17-10-5-4-6-11-17/h4-15,20H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCNNCJSDDXHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C(=CC=C3)OC)N(C(=S)N2C4=CC=CC=C4)C(=O)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-12-(2-methoxybenzoyl)-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Scientific Research Applications

6-Methoxy-12-(2-methoxybenzoyl)-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methoxy-12-(2-methoxybenzoyl)-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione involves its interaction with specific molecular targets and pathways. These interactions can modulate various biochemical processes, such as enzyme activity and protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxadiazocine derivatives and related heterocyclic compounds. These compounds share structural similarities but may differ in their functional groups and substituents .

Uniqueness

The uniqueness of 6-Methoxy-12-(2-methoxybenzoyl)-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione lies in its specific functional groups and the resulting chemical properties. These unique features make it valuable for specific research applications and potential therapeutic uses .

Biological Activity

6-Methoxy-12-(2-methoxybenzoyl)-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione (CAS Number: 688749-91-9) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including antiproliferative, antioxidant, and antibacterial activities, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H24N2O4SC_{26}H_{24}N_{2}O_{4}S with a molecular weight of approximately 460.5 g/mol. The structure includes multiple functional groups that may contribute to its biological activities.

PropertyValue
CAS Number688749-91-9
Molecular FormulaC26H24N2O4S
Molecular Weight460.5 g/mol
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

Antiproliferative Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Line Studies :
    • In vitro studies have shown that derivatives of similar structures can inhibit the proliferation of MCF-7 breast cancer cells with IC50 values ranging from 1.2 to 5.3 μM .
    • Compounds with methoxy and hydroxyl substitutions have demonstrated enhanced activity against cancer cell lines such as HCT116 and HEK293 .

Antioxidant Activity

Antioxidant properties are critical for compounds that may help mitigate oxidative stress in cells:

  • Testing Methods :
    • The DPPH and FRAP assays were used to evaluate the antioxidant capacity of related compounds.
    • Certain derivatives showed significant antioxidant activity by reducing reactive oxygen species (ROS) levels in treated cells but were less effective than standard antioxidants like N-acetyl-L-cysteine (NAC) .

Antibacterial Activity

The antibacterial potential of the compound was also explored:

  • Activity Against Bacteria :
    • Compounds with similar structures exhibited strong antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis with minimum inhibitory concentrations (MIC) reported as low as 8 μM .

Case Studies and Research Findings

Several studies have focused on the biological activity of methoxy-substituted compounds:

  • Study on Benzimidazole Derivatives :
    • A study highlighted the synthesis and evaluation of benzimidazole carboxamides with methoxy groups, showing promising antiproliferative effects against cancer cell lines .
  • Structure-Activity Relationship :
    • The presence of methoxy groups significantly influenced the biological activity, suggesting that modifications to the chemical structure can enhance or reduce efficacy against specific targets .

Q & A

Q. Basic

  • Spectroscopic techniques :
    • ¹H/¹³C NMR to verify substituent positions and stereochemistry.
    • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • X-ray crystallography (if crystals are obtainable) provides unambiguous structural validation, as demonstrated for analogous tricyclic systems .

What advanced strategies resolve contradictions in spectroscopic data (e.g., ambiguous NOE signals)?

Q. Advanced

  • X-ray crystallography : Resolves ambiguities in spatial arrangement, particularly for crowded regions of the tricyclic core .
  • DFT calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate proposed conformers .
  • Variable-temperature NMR : Identifies dynamic effects (e.g., ring-flipping) that may obscure signal assignments .

How can computational methods predict the compound’s reactivity or intermolecular interactions?

Q. Advanced

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attacks.
  • Molecular Dynamics (MD) simulations : Evaluates solvent interactions and stability in biological matrices (e.g., using GROMACS).
  • Docking studies : Screens potential binding motifs for biological targets (e.g., enzymes) using AutoDock Vina .

What experimental designs are optimal for structure-activity relationship (SAR) studies?

Q. Advanced

  • Systematic substitution : Modify substituents (e.g., methoxy → hydroxy, phenyl → heteroaryl) and assess impacts on bioactivity.
  • In vitro assays : Pair synthetic analogs with enzymatic or cellular models to quantify potency shifts.
  • Cross-referencing analogs : Compare with structurally similar compounds (e.g., pyrimido-benzothiazin derivatives) to identify critical functional groups .

What structural features dominate its physicochemical properties?

Q. Basic

  • Tricyclic core : Rigidity reduces conformational flexibility, enhancing binding specificity.
  • Electron-withdrawing groups (e.g., thione at C11): Increase electrophilicity, influencing reactivity.
  • Methoxy groups : Modulate solubility (logP) and metabolic stability via steric shielding .

How can synthesis be guided by theoretical frameworks (e.g., reaction mechanisms)?

Q. Advanced

  • Mechanistic studies : Use kinetic isotope effects (KIE) or intermediate trapping (e.g., ESI-MS) to validate proposed pathways.
  • Retrosynthetic analysis : Align steps with established frameworks (e.g., Baldwin’s rules for cyclization) to ensure feasibility .

What methodologies analyze reaction mechanisms for key synthetic steps?

Q. Advanced

  • Kinetic profiling : Monitor reaction progress via in-situ IR or HPLC to identify rate-determining steps.
  • Isotopic labeling : Track atom migration (e.g., ¹⁸O in carbonyl groups) to confirm mechanistic pathways.
  • Theoretical modeling : Simulate transition states (e.g., using QM/MM) to rationalize stereochemical outcomes .

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